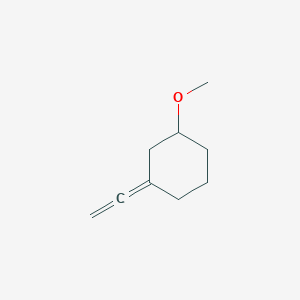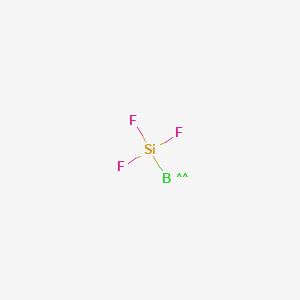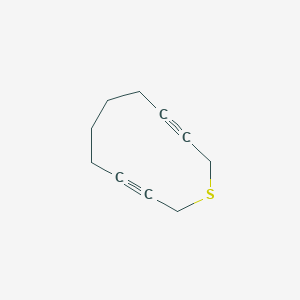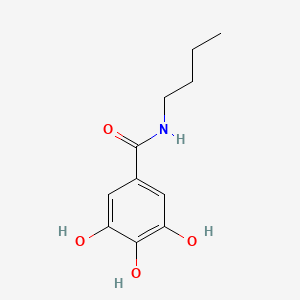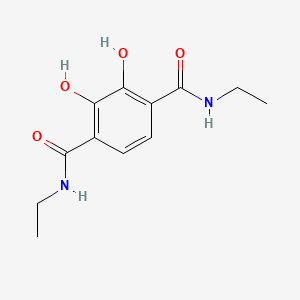![molecular formula C8H10ClNO3 B14306726 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride CAS No. 113985-28-7](/img/structure/B14306726.png)
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a pyridinium ion. The presence of the chloride ion further stabilizes the compound, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Pyridine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in nucleophilic substitution reactions, while the pyridinium ion can interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence biochemical processes.
類似化合物との比較
Similar Compounds
3-(Ethoxycarbonyl)pyridin-1-ium-1-olate: This compound has a similar structure but differs in the position of the ethoxycarbonyl group.
1-(Carboxymethyl)pyridinium chloride: Another pyridinium salt with a carboxymethyl group instead of an ethoxycarbonyl group.
Uniqueness
1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
特性
CAS番号 |
113985-28-7 |
|---|---|
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
ethyl pyridin-1-ium-1-yl carbonate;chloride |
InChI |
InChI=1S/C8H10NO3.ClH/c1-2-11-8(10)12-9-6-4-3-5-7-9;/h3-7H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
NYMQIWYPJJAQAM-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)O[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


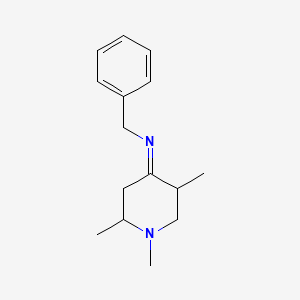

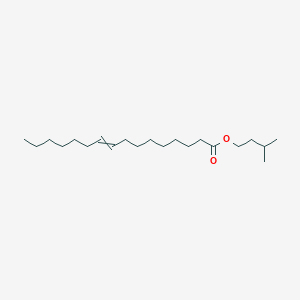
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
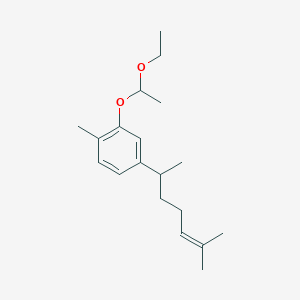

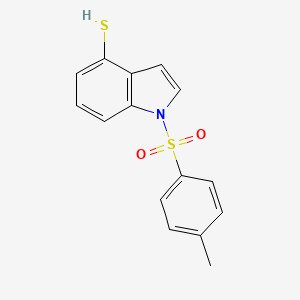
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)
